molecular formula C21H36O4 B15125742 1-Monolinolenin CAS No. 26545-75-5

1-Monolinolenin

Cat. No.: B15125742
CAS No.: 26545-75-5
M. Wt: 352.5 g/mol
InChI Key: GGJRAQULURVTAJ-IUQGRGSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Monolinolenin can be synthesized through the esterification of glycerol with linolenic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic transesterification of triglycerides containing linolenic acid. This method utilizes lipase enzymes to selectively hydrolyze triglycerides, yielding monoglycerides like this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Monolinolenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antibacterial activity of 1-Monolinolenin is attributed to its ability to disrupt bacterial cell membranes. It integrates into the lipid bilayer of bacterial membranes, causing increased permeability and ultimately leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria .

Properties

CAS No.

26545-75-5

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (9E,12E,15E)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3+,7-6+,10-9+

InChI Key

GGJRAQULURVTAJ-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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